1'-(2-Bromobenzyl)-4-methyl-1,4'-bipiperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities with 1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine and is studied for its antibacterial activity.
4-bromophenyl derivatives: Various derivatives of 4-bromophenyl are explored for their biological activities and potential therapeutic applications.
Uniqueness
1’-[(2-bromophenyl)methyl]-4-methyl-1,4’-bipiperidine is unique due to its specific structural features and the presence of both bromophenyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H27BrN2 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27BrN2/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3 |
InChI Key |
RAXQPHZGJLRKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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